
3-(2-Bromoethyl)-5,5-dimethylpyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Bromoethyl)-5,5-dimethylpyrrolidin-2-one: is an organic compound that belongs to the class of pyrrolidinones. This compound is characterized by the presence of a bromoethyl group attached to the nitrogen atom of the pyrrolidinone ring. It is a versatile intermediate used in various chemical syntheses and has applications in medicinal chemistry and material science.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Bromoethyl)-5,5-dimethylpyrrolidin-2-one typically involves the bromination of 5,5-dimethylpyrrolidin-2-one. One common method is the reaction of 5,5-dimethylpyrrolidin-2-one with bromoethane in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
化学反応の分析
Types of Reactions:
Substitution Reactions: The bromoethyl group in 3-(2-Bromoethyl)-5,5-dimethylpyrrolidin-2-one can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alkoxides to form corresponding substituted products.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the bromoethyl group can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to form the corresponding ethyl derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydride, potassium carbonate, dimethylformamide, tetrahydrofuran.
Oxidation: Potassium permanganate, chromium trioxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Major Products:
- Substituted pyrrolidinones
- Hydroxyl or carbonyl derivatives
- Ethyl derivatives
科学的研究の応用
Chemistry: 3-(2-Bromoethyl)-5,5-dimethylpyrrolidin-2-one is used as a building block in the synthesis of various heterocyclic compounds. It serves as an intermediate in the preparation of complex organic molecules and polymers.
Biology: In biological research, this compound is used to study the effects of brominated pyrrolidinones on cellular processes. It is also employed in the development of bioactive molecules with potential therapeutic applications.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its derivatives are investigated for their pharmacological properties, including anti-inflammatory, antiviral, and anticancer activities.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the synthesis of agrochemicals and dyes.
作用機序
The mechanism of action of 3-(2-Bromoethyl)-5,5-dimethylpyrrolidin-2-one involves its interaction with specific molecular targets. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. The compound may also interact with cellular receptors and signaling pathways, influencing various biological processes.
類似化合物との比較
- 3-(2-Chloroethyl)-5,5-dimethylpyrrolidin-2-one
- 3-(2-Iodoethyl)-5,5-dimethylpyrrolidin-2-one
- 3-(2-Fluoroethyl)-5,5-dimethylpyrrolidin-2-one
Comparison: 3-(2-Bromoethyl)-5,5-dimethylpyrrolidin-2-one is unique due to the presence of the bromoethyl group, which imparts distinct reactivity compared to its chloro, iodo, and fluoro analogs. The bromo derivative is more reactive in nucleophilic substitution reactions compared to the chloro and fluoro derivatives, while the iodo derivative is more reactive but less stable. This makes the bromo compound a versatile intermediate in organic synthesis.
特性
IUPAC Name |
3-(2-bromoethyl)-5,5-dimethylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14BrNO/c1-8(2)5-6(3-4-9)7(11)10-8/h6H,3-5H2,1-2H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEZQSZNTUQPAFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C(=O)N1)CCBr)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
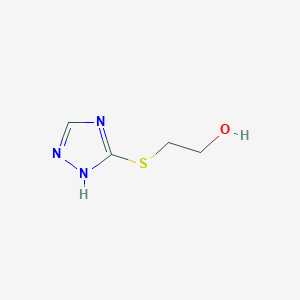
![2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-1-methanesulfonyl-4,5-dihydro-1H-imidazole](/img/structure/B2670752.png)
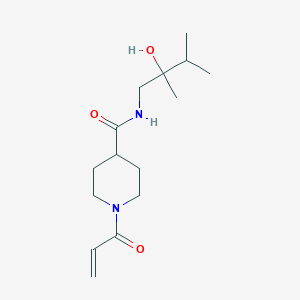
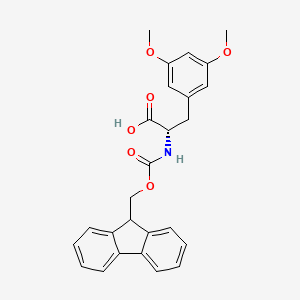
![4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)-1,2-dihydrophthalazin-1-one](/img/structure/B2670758.png)
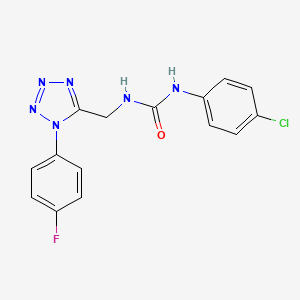
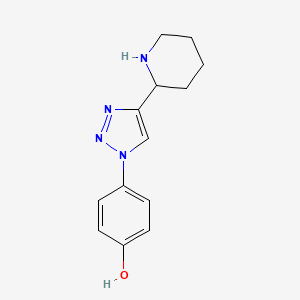
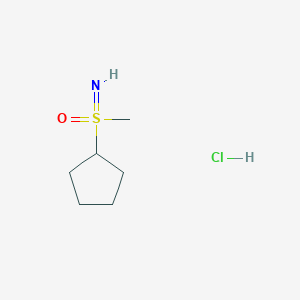
![8-((2,4-dimethylphenyl)thio)-2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B2670767.png)
![N-{[4-(2-ethyl-6-methylphenyl)-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide](/img/structure/B2670768.png)
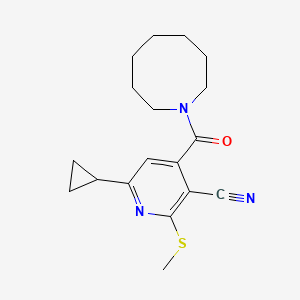
![2-(5-methoxy-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2670771.png)
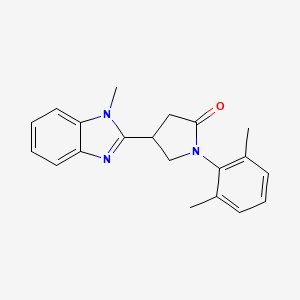
![N-(7-CHLORO-4-METHYL-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-3-METHYL-1,2-OXAZOLE-5-CARBOXAMIDE HYDROCHLORIDE](/img/structure/B2670774.png)
